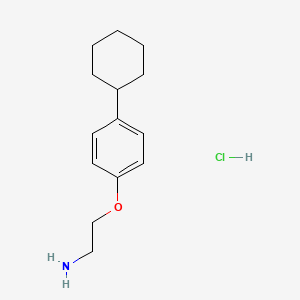

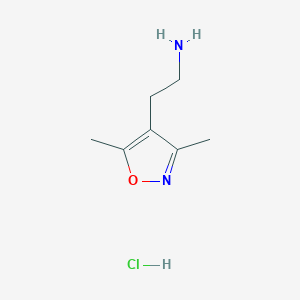

2-(4-Cyclohexylphenoxy)ethanamine hydrochloride

Overview

Description

“2-(4-Cyclohexylphenoxy)ethanamine hydrochloride” is a chemical compound with the CAS number 299934-03-5 . It is used for research and development purposes .

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “2-(4-Cyclohexylphenoxy)ethanamine hydrochloride” are not specified in the sources I found .Scientific Research Applications

Synthesis and Characterization

2-(4-Cyclohexylphenoxy)ethanamine hydrochloride, a chemical compound with potential applications in various scientific research fields, has been synthesized and characterized through various studies. For instance, a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, an α1-adrenoceptor antagonist for treating benign prostatic hyperplasia, was developed, demonstrating the compound's relevance in pharmaceutical synthesis (Xiaoxia Luo et al., 2008).

Enamine Chemistry

The compound's structural similarity to enamines has facilitated research in the synthesis of various chemical derivatives. Enamines derived from different bases and carbonyl components have been utilized to produce 2-alkylamino-3,3-dialkylchroman-4-ols and their corresponding chromanones, demonstrating the compound's versatility in organic synthesis (Francis M. Dean et al., 1982).

Pharmacological Studies

Pharmacological studies have explored the compound's potential in understanding the mechanisms of action of synthetic phenethylamines. For example, research on the substituted phenethylamines' biochemical pharmacology suggests their consistency with hallucinogenic activity, which can contribute to the development of therapeutic agents or the understanding of drug-receptor interactions (A. Eshleman et al., 2018).

Antiestrogenic Properties

Investigations into the antiestrogenic properties of related compounds, such as N,N-diethyl-2-[(4 phenylmethyl)-phenoxy]-ethanamine HCl (DPPE), have revealed their potential in cancer research, particularly in understanding estrogen receptor interactions and developing novel anti-cancer therapies (L. J. Brandes et al., 1985).

Analytical Methodologies

High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods have been developed for the determination of related compounds in biological samples, highlighting the compound's relevance in toxicology and forensic science (J. Poklis et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-(4-cyclohexylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h6-9,12H,1-5,10-11,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHVFUUJZMUYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Cyclohexylphenoxy)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B3077478.png)

amine hydrochloride](/img/structure/B3077485.png)

amine hydrochloride](/img/structure/B3077494.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)

![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)

![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)